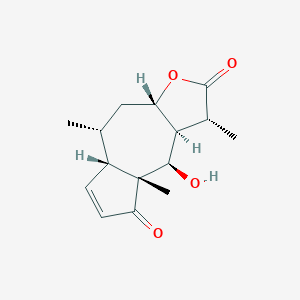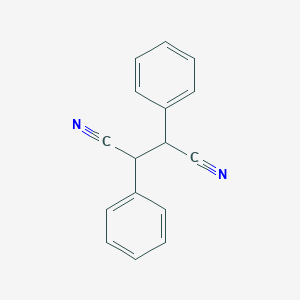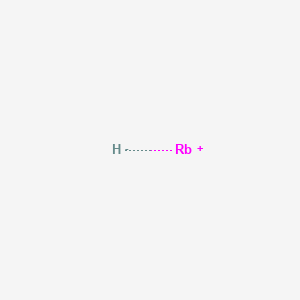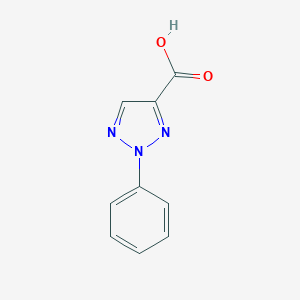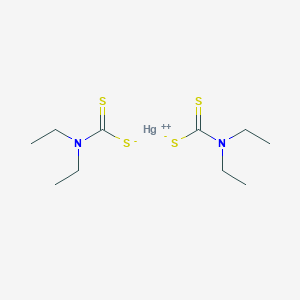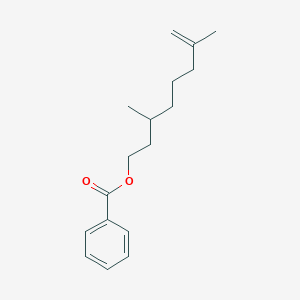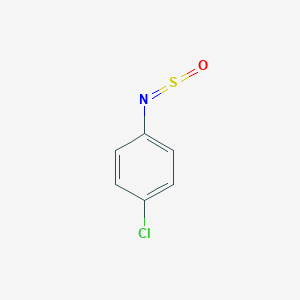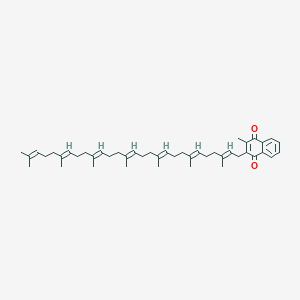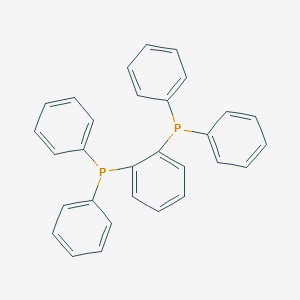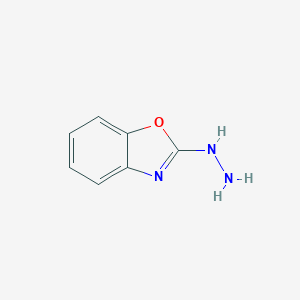
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid (HPNS) is a chemical compound that has been widely used in scientific research. It is a water-soluble, yellow-orange dye that has a high affinity for metal ions such as zinc, copper, and nickel. HPNS has been used as a chelating agent to isolate and study metalloproteins, as well as a fluorescent probe to detect metal ions in biological samples.
Mechanism of Action
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid binds to metal ions through its pyridylazo moiety, forming stable complexes. The resulting complexes can be studied using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used in electrochemical studies of metal ions.
Biochemical and Physiological Effects:
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and has been used in various in vitro and in vivo studies without adverse effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in lab experiments is its high affinity for metal ions, which allows for the isolation and study of metalloproteins. Its fluorescent properties also make it a useful tool for detecting metal ions in biological samples. However, one limitation of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid is its sensitivity to pH and temperature, which can affect its ability to bind to metal ions.
Future Directions
There are several future directions for the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in scientific research. One area of interest is the development of new fluorescent probes based on 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid for the detection of metal ions in biological samples. Another area of research is the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in electrochemical studies of metal ions. Additionally, 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid could be used in the development of new metal-based drugs for the treatment of various diseases.
Scientific Research Applications
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been widely used in scientific research due to its ability to chelate metal ions and its fluorescent properties. It has been used to study the structure and function of metalloproteins, as well as the role of metal ions in biological systems. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used as a fluorescent probe to detect metal ions in biological samples, such as blood and urine.
properties
CAS RN |
10558-11-9 |
|---|---|
Product Name |
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid |
Molecular Formula |
C15H11N3O4S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
4-hydroxy-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-15-11-6-2-1-5-10(11)13(23(20,21)22)9-12(15)17-18-14-7-3-4-8-16-14/h1-9,19H,(H,20,21,22) |
InChI Key |
QGTXAFOWWUMYSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
Other CAS RN |
10558-11-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

